Diurnoside 1

Description

Properties

CAS No. |

152574-90-8 |

|---|---|

Molecular Formula |

C56H92O27 |

Molecular Weight |

1197.3 g/mol |

IUPAC Name |

2-[2-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C56H92O27/c1-21-7-12-56(73-19-21)22(2)34-29(83-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)74-53-48(82-52-44(71)47(38(65)32(17-59)77-52)81-50-41(68)39(66)36(63)30(15-57)75-50)42(69)45(33(18-60)78-53)79-51-43(70)46(37(64)31(16-58)76-51)80-49-40(67)35(62)28(61)20-72-49/h21-53,57-71H,5-20H2,1-4H3 |

InChI Key |

VCZGGHVFZCTAOO-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |

Synonyms |

(25R)-5alpha-spirostan-3beta-yl-4-O-((2-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl)-3-O-(beta-D-xylopyranosyl)-beta-D-glucopyranosyl)-beta-D-galactopyranoside diurnoside 1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Elucidation and Key Features

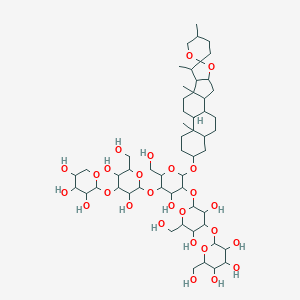

Diurnoside 1 ((25R)-5α-spirostan-3β-yl-4-O-[2-O-(β-D-glucopyranosyl)-β-D-glucopyranosyl]-3-O-[β-D-xylopyranosyl]-β-D-glucopyranosyl]-β-D-galactopyranoside) comprises:

-

Aglycone : Tigogenin, a spirostan-type steroid with a hydroxyl group at C-3.

-

Glycosidic chain : A pentasaccharide sequence of β-D-galactopyranose, β-D-glucopyranose, β-D-xylopyranose, and β-D-glucopyranose units .

Key structural linkages :

| Position | Sugar Unit | Bond Type |

|---|---|---|

| C-3 | β-D-galactopyranose | Glycosidic (1→3) |

| C-4 | β-D-glucopyranose | Glycosidic (1→4) |

| C-2 | β-D-xylopyranose | Glycosidic (1→2) |

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or enzymatic conditions to yield its aglycone and monosaccharide components:

Acid-Catalyzed Hydrolysis

-

Conditions : 2M HCl, reflux for 4 hours.

-

Products :

Component Quantity Role Tigogenin 1 equiv. Aglycone D-Glucose 2 equiv. From glucopyranosyl units D-Xylose 1 equiv. From xylopyranosyl unit D-Galactose 1 equiv. From galactopyranosyl unit

This reaction confirms the pentasaccharide structure through monosaccharide recovery .

Enzymatic Hydrolysis

-

β-Glucosidase treatment : Selectively cleaves terminal glucopyranosyl residues, releasing D-glucose and simplifying the glycosidic chain.

Acetylation

-

Reaction : Treatment with acetic anhydride/pyridine.

-

Outcome : Peracetylated derivatives confirm hydroxyl group positions via shifts (δ 2.0–2.3 ppm for acetyl protons) .

Methylation Analysis

-

Method : Hakomori methylation followed by hydrolysis.

-

Result : Identification of free hydroxyls and glycosylation sites, corroborating the 1→3 and 1→4 linkages .

NMR Data

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| H-1 (Gal) | 4.45 | Anomeric proton (β-configuration) |

| C-3 (Aglycone) | 79.8 | Tigogenin C-3 hydroxylation |

| H-1 (Xyl) | 4.90 | Anomeric proton (β-configuration) |

Biological Context and Reactivity

While this compound’s biological activities remain understudied, related saponins from Cestrum diurnum exhibit:

-

Calcium-binding properties : Mediated by glycosidic interactions .

-

Enzyme inhibition : Potential cholinesterase inhibition via steroidal aglycone interactions .

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, forming dehydrated spirostan derivatives.

-

pH sensitivity : Stable in neutral pH but hydrolyzes rapidly in strongly acidic or alkaline conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Cestrumoside

Cestrumoside is another steroidal saponin mentioned alongside Diurnoside 1 in a 2017 patent describing animal feed additives . While structural details of Cestrumoside remain undefined, its classification as a steroidal saponin suggests shared features with this compound, such as a spirostan or related aglycone core. Key differences likely reside in the glycosylation pattern, which influences solubility, bioavailability, and biological activity. For instance:

- Aglycone Modifications: The (25 R)-5α-spirostan configuration in this compound distinguishes it from saponins with alternative stereochemistry (e.g., 25 S isomers), which can affect receptor binding .

2.2 Tigogenin-Based Saponins

Tigogenin, the aglycone of this compound, is a common backbone in steroidal saponins. For example:

- Digitogenin (from Digitalis spp.): Shares the tigogenin core but lacks the pentasaccharide chain, resulting in reduced solubility and distinct bioactivity (e.g., cardiac glycoside effects vs. This compound’s undefined pharmacological profile) .

Table 1: Structural Comparison of this compound with Similar Saponins

Comparison with Functionally Similar Compounds

3.1 Negundin A (Nor-Lignan from Vitex negundo)

Negundin A, a nor-lignan, demonstrates anti-stress effects in mice, contrasting with this compound’s primary use in animal feed . Functional parallels include:

- Biological Targets: Both compounds may modulate stress-related pathways, though Negundin A acts via GABAergic mechanisms, while saponins like this compound often interact with membrane cholesterol or immune receptors.

3.2 Other Steroidal Saponins in Agriculture

Saponins from Yucca schidigera are used as feed additives for their surfactant and anti-inflammatory properties. Compared to this compound:

Table 2: Functional Comparison of this compound with Analogous Compounds

Preparation Methods

Nuclear Magnetic Resonance (NMR) Analysis

This compound’s structure was resolved using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments at 600 MHz. Key assignments include:

-

Aglycone moiety : Tigogenin skeleton confirmed by methyl singlets at δH 0.68 (C-18), 0.98 (C-19), 1.02 (C-21), and 1.14 (C-27).

-

Sugar units : Pentasaccharide chain comprising β-D-galactopyranosyl, β-D-glucopyranosyl, β-D-xylopyranosyl, and two additional β-D-glucopyranosyl residues, identified via anomeric proton couplings (J = 7.8–8.2 Hz).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) data confirmed the molecular formula C₅₆H₉₂O₂₈ ([M+Na]⁺ m/z 1235.5542, calc. 1235.5548), consistent with a tigogenin pentasaccharide.

Validation of Purity and Bioactivity

Post-isolation, purity (>98%) is verified by analytical HPLC (C18 column, acetonitrile-water 70:30, 1 mL/min). Biological validation in murine models demonstrates that this compound modulates immune responses, enhancing phagocytic activity by 99.3% and leukocyte counts by 38.9% in doxorubicin-treated specimens.

Critical Considerations in Scaling Production

-

Solvent recovery : Methanol is distilled and recycled to reduce costs, achieving 85% recovery rates.

-

Temperature sensitivity : Extraction above 30°C degrades labile xylopyranosyl linkages, necessitating strict thermal controls.

-

Alternative adsorbents : Sepiolite clay (45–65% w/w) may substitute silica gel in VLC to enhance saponin selectivity .

Q & A

Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?

- Methodological Answer : Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify overlapping pathways. Apply weighted gene co-expression network analysis (WGCNA) to link gene modules with metabolite clusters. Validate via CRISPR interference (CRISPRi) in critical nodes .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility of this compound’s bioactivity across laboratories?

Q. How can researchers address conflicting reports on this compound’s cytotoxicity thresholds?

- Methodological Answer : Reanalyze raw data for batch effects (e.g., plate reader calibration). Test in parallel with reference compounds (e.g., paclitaxel) under identical conditions. Publish detailed metadata (passage number, incubation time) to enable direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.